N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-25-16-8-13-22(25)18-26(21-14-15-21)24(27)17-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-13,16,21,23H,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMSRTSHFVECHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Pyrrole Derivative: The initial step often involves the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde through a Vilsmeier-Haack reaction, where a pyrrole is treated with DMF and POCl3.
Cyclopropylamine Addition: The aldehyde is then reacted with cyclopropylamine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.
Amide Formation: The final step involves coupling the amine with 3,3-diphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The diphenylpropanamide moiety can interact with hydrophobic pockets in proteins, enhancing binding stability.
Comparison with Similar Compounds
Structural and Functional Analysis
- Backbone Similarities : All compounds share a propanamide core, but substituents dictate their functional roles. The target compound’s cyclopropyl group may enhance metabolic stability compared to benzothiazole or pyridine analogs .
- Biological Relevance : MC1568’s fluorophenyl group and pyrrole moiety highlight the importance of aromatic-electronic effects in HDAC inhibition, suggesting the target compound’s diphenyl groups could similarly modulate enzyme interactions .
- Synthetic Routes: The synthesis of N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide involves EDCI/DMAP-mediated coupling (common in peptide chemistry), indicating that the target compound may require similar reagents .
Key Differences and Implications
The trifluoroacetamide group in TFA-D-Phe () introduces strong electron-withdrawing properties, which could alter binding kinetics relative to the target compound’s cyclopropyl group.
Molecular Weight and Complexity :
- The target compound’s molecular weight (~406.5) exceeds that of MC1568 (~343.3), possibly affecting bioavailability. However, its diphenyl groups may improve hydrophobic interactions in target binding .
Biological Activity
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, which includes a cyclopropyl group and a pyrrole ring, suggests diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.
The compound can be characterized by its molecular formula and a molecular weight of 358.5 g/mol. The structural features of this compound are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1351648-42-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate the activity of certain biological pathways, potentially influencing processes such as inflammation and cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Binding : It may bind to receptors that regulate various physiological functions.
Biological Activity
Preliminary studies suggest that this compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often display antimicrobial properties. The presence of the pyrrole and cyclopropyl groups enhances binding affinity to microbial targets, potentially leading to effective treatments against bacterial and fungal infections.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.
Comparative Analysis
To further understand the potential of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-cyclopropyl-N-(1-methylpyrrol-2-yl)methanamine | Antimicrobial | Cyclopropyl and pyrrole groups |
| N-cyclopropyl-N-(4-phenyltetrahydrocarboxamide) | Anti-inflammatory | Cyclopropyl group with additional aromatic rings |
| N-cyclopropyl-N-(2-methylthio)nicotinamide | Antifungal | Similar structural motifs |
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (using SHELXL ) to resolve ambiguous structural features.
Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
Answer:
Structural analogs (e.g., diphenylpropanamide derivatives) suggest potential interactions with:
- Cholinesterases : The diphenyl group may bind to hydrophobic pockets in acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as seen in crystallographic studies of similar complexes .
- Microbial enzymes : Pyrrole-containing analogs exhibit antimicrobial activity by disrupting cell membrane integrity or inhibiting enzymes like cytochrome P450 .
Methodological note : Preliminary activity screening should use enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) at varying concentrations (1–100 µM) with positive controls like donepezil .
Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?
Answer:
Key optimization strategies include:
- Temperature control : Lower temperatures (0–10°C) during amide coupling to reduce racemization.
- Catalyst selection : Use chiral catalysts (e.g., (R)-BINOL) for asymmetric synthesis of the cyclopropylamine precursor.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance pyrrole alkylation efficiency .
Q. Example reaction parameters :
| Step | Solvent | Catalyst | Temperature | Yield Improvement |
|---|---|---|---|---|
| Amide coupling | THF | None | 0–5°C | 75% → 85% |
| Pyrrole alkylation | DMF | NaH | 60°C | 50% → 68% |
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR strategies :
Substituent variation : Synthesize derivatives with modified pyrrole (e.g., 1-ethyl instead of 1-methyl) or diphenyl groups (e.g., halogenated phenyl rings).
Molecular docking : Use AutoDock Vina to predict binding affinities against AChE/BChE active sites, guided by crystallographic data from related compounds .
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser203 in AChE) using Schrödinger’s Phase .
Data interpretation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to validate predictive models.
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Common sources of discrepancies include:
- Assay variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer) across studies.
- Enantiomeric purity : Analyze chiral centers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may interfere with assays .
Case example : If antimicrobial activity varies between studies, compare MIC values under identical nutrient broth conditions (e.g., Mueller-Hinton agar vs. LB media) .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Answer:
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
